molecular formula C12H21NO2 B12917987 6-Ethyl-5-methyl-4-(pyrrolidin-1-yl)oxan-2-one CAS No. 105623-67-4

6-Ethyl-5-methyl-4-(pyrrolidin-1-yl)oxan-2-one

Cat. No.: B12917987
CAS No.: 105623-67-4
M. Wt: 211.30 g/mol
InChI Key: MFQIXIVGJKQCBX-UHFFFAOYSA-N
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Description

6-Ethyl-5-methyl-4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-2-one is a heterocyclic compound that features a pyrrolidine ring fused to a tetrahydropyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5-methyl-4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-4-pyrrolidinone with ethyl-substituted tetrahydropyranone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-methyl-4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Ethyl-5-methyl-4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-Ethyl-5-methyl-4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-2-one
  • 5-Ethyl-4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-2-one
  • 4-(Pyrrolidin-1-yl)tetrahydro-2H-pyran-2-one

Uniqueness

6-Ethyl-5-methyl-4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-2-one is unique due to the specific arrangement of its ethyl and methyl substituents, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

105623-67-4

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

6-ethyl-5-methyl-4-pyrrolidin-1-yloxan-2-one

InChI

InChI=1S/C12H21NO2/c1-3-11-9(2)10(8-12(14)15-11)13-6-4-5-7-13/h9-11H,3-8H2,1-2H3

InChI Key

MFQIXIVGJKQCBX-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(CC(=O)O1)N2CCCC2)C

Origin of Product

United States

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